1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride
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Overview
Description
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride is a heterocyclic compound with the molecular formula C8H8ClN3O. It is a derivative of imidazo[4,5-c]pyridine, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a suitable catalyst to form the imidazo[4,5-c]pyridine core. Subsequent methylation and formylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine
Major Products Formed
Oxidation: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxylic acid.
Reduction: 1-Methyl-1H-imidazo[4,5-c]pyridine-2-methanol.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used
Scientific Research Applications
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde hydrochloride is unique due to its specific substitution pattern and the presence of both an imidazo[4,5-c]pyridine core and an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
958254-62-1 |
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Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
1-methylimidazo[4,5-c]pyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C8H7N3O.ClH/c1-11-7-2-3-9-4-6(7)10-8(11)5-12;/h2-5H,1H3;1H |
InChI Key |
YVRHLGTVAOVCDX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C=O.Cl |
Origin of Product |
United States |
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